
Merafloxacin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluoroquinolones like Merafloxacin typically involves creating a quinolone core and introducing a fluorine atom at the C-6 position to enhance antibacterial activity and pharmacokinetic properties. For instance, the asymmetric synthesis of Ofloxacin, a related fluoroquinolone, starts with (R)- and (S)-alaninol, leading to the production of two optical antipodes, with the S-(-) enantiomer showing substantially higher activity (Mitscher et al., 1987).
Molecular Structure Analysis
The molecular structure of fluoroquinolones, including this compound, is characterized by a bicyclic core consisting of a quinolone ring and an attached piperazine or pyrrolidine ring. The presence of a fluorine atom at the C-6 position and various substitutions at other positions contribute to the compound's unique antibacterial spectrum and pharmacological properties. The molecular structure influences the drug's interaction with bacterial enzymes and its activity under different pH conditions, as seen with Finafloxacin, which exhibits enhanced activity in acidic environments (Stubbings et al., 2011).
Chemical Reactions and Properties
Fluoroquinolones, including this compound, can undergo various chemical reactions, including photodegradation, which can lead to the formation of degradation products. For example, Sitafloxacin, another fluoroquinolone, undergoes photodegradation in aqueous solutions, leading to specific degradation products (Araki et al., 2002). These reactions are essential for understanding the stability and storage conditions of the drug.
Physical Properties Analysis
The physical properties of fluoroquinolones, such as solubility and stability, are influenced by their crystal structure. Different crystalline forms of Sitafloxacin, for instance, show varying solubility and photostability, which are correlated with their crystal structures (Suzuki & Terada, 2012). These properties are crucial for the formulation and efficacy of the drug.
Chemical Properties Analysis
The chemical properties of this compound, like other fluoroquinolones, include its antibacterial spectrum, mechanism of action, and resistance profile. Delafloxacin, for example, exhibits broad-spectrum activity against a variety of pathogens, including MRSA and Pseudomonas aeruginosa, and maintains activity against fluoroquinolone-resistant strains (Bambeke, 2015). Understanding these properties helps in determining the clinical applications of the drug.
Applications De Recherche Scientifique
Recherche antivirale contre le SARS-CoV-2
La mérafloxacine a été identifiée comme un inhibiteur puissant du décalage du cadre de lecture ribosomique programmé -1 (-1 PRF), qui est une étape cruciale dans la réplication du SARS-CoV-2 . Cette découverte ouvre de nouvelles voies pour la thérapie antivirale, en particulier en ce qui concerne la pandémie actuelle et potentiellement d'autres bêta-coronavirus.
Inhibition de la formation de pseudonoeuds d'ARN
La capacité du médicament à inhiber la formation de pseudonoeuds d'ARN, qui sont nécessaires pour le décalage du cadre de lecture dans le génome du SARS-CoV-2, positionne la mérafloxacine comme un candidat prometteur pour perturber le cycle de vie du virus .
Dépistage à haut débit d'antiviraux
La mérafloxacine a été identifiée par criblage à haut débit comme un modulateur du -1 PRF, démontrant son potentiel en tant que composé principal dans le développement de nouveaux médicaments antiviraux .
Traitement potentiel pour d'autres bêta-coronavirus
En raison de son inhibition robuste des décalages de cadre qui sont similaire ment efficaces sur d'autres bêta-coronavirus, la mérafloxacine pourrait être un outil précieux dans la lutte contre une gamme plus large de maladies liées aux coronavirus .
Recherche en biologie moléculaire
Dans le domaine de la biologie moléculaire, l'action de la mérafloxacine sur le décalage du cadre de lecture ribosomique peut être utilisée pour étudier les mécanismes de la synthèse des protéines et de l'expression des gènes viraux, fournissant des informations sur les processus fondamentaux de la biologie cellulaire .
Développement de stratégies antivirales
La preuve de concept fournie par l'inhibition de la réplication du SARS-CoV-2 par la mérafloxacine dans les cellules Vero E6 soutient le concept de ciblage du -1 PRF comme une stratégie antivirale plausible et efficace .
Réaffectation des médicaments
La nouvelle application de la mérafloxacine en virologie suggère le potentiel de réaffectation des médicaments existants, ce qui peut accélérer le développement de traitements pour les maladies infectieuses émergentes .
Outil pédagogique en virologie
Enfin, la mérafloxacine peut servir d'outil pédagogique dans les cours de virologie et de pharmacologie, illustrant le processus de découverte de médicaments et l'importance des cibles moléculaires dans le développement de thérapies antivirales .
Mécanisme D'action
Target of Action
Merafloxacin, a fluoroquinolone antibacterial, primarily targets Type II DNA topoisomerase . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosome segregation. By inhibiting this enzyme, this compound can effectively halt the growth and proliferation of bacteria .
Mode of Action
This compound interacts with its target by binding to the DNA-topoisomerase II complex, preventing the re-ligation step of the DNA breakage-reunion process. This results in the formation of a “cleaved complex” , which leads to rapid cell death . Additionally, this compound has been found to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway. By inhibiting DNA topoisomerase II, this compound prevents the unwinding of supercoiled DNA, which is a necessary step in DNA replication . This inhibition effectively halts bacterial growth and proliferation. In the context of SARS-CoV-2, this compound disrupts the viral replication process by inhibiting the necessary frameshift in the viral genome .
Pharmacokinetics
Fluoroquinolones are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via renal and non-renal routes .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation, making it an effective antibacterial agent . In the context of SARS-CoV-2, this compound’s inhibition of the necessary frameshift in the viral genome can restrict viral replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antimicrobials like this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the drug . For instance, certain fluoroquinolones are less active at lower temperatures . Understanding these factors is crucial for optimizing the use of antimicrobials and managing resistance.
Safety and Hazards
Merafloxacin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing . Protective equipment such as chemical impermeable gloves and adequate ventilation are recommended when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYCLWCHFVRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869517 | |
| Record name | Merafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91188-00-0, 110013-21-3 | |
| Record name | Merafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




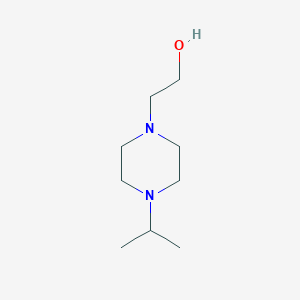
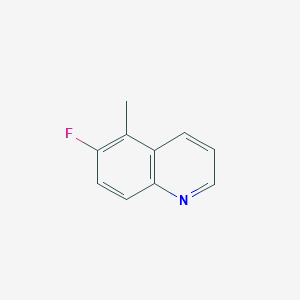

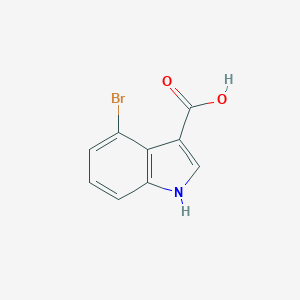



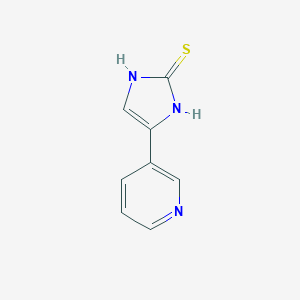
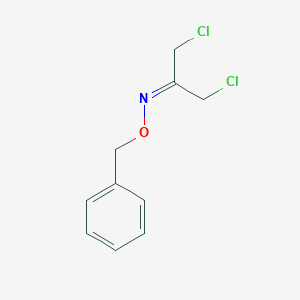
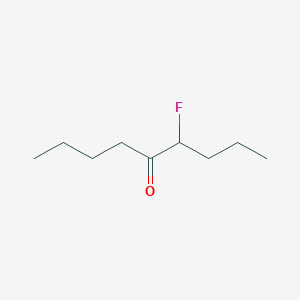
![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)